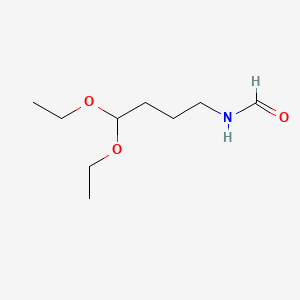

N-(4,4-Diethoxybutyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,4-Diethoxybutyl)formamide is a chemical compound used in the preparation of a gamma-methylaminobuteraldehyde precursor . It has a molecular weight of 189.25 .

Molecular Structure Analysis

The molecular formula of N-(4,4-Diethoxybutyl)formamide is C9H19NO3 . It has a molecular weight of 189.25200, and its exact mass is 189.13600 .Scientific Research Applications

Synthesis of Novel 2-Hetarylpyrrolidines

N-(4,4-Diethoxybutyl)-formamide is used in the synthesis of novel 2-hetarylpyrrolidines. The reactions of N-(4,4-diethoxybutyl)amidophosphates with С-nucleophiles in chloroform in the presence of trifluoroacetic acid provided new 2-hetarylpyrrolidines . This reaction proceeded under mild conditions and gave good yields in the absence of metal-based catalysts .

Synthesis of 2-(Diphenylphosphoryl)pyrrolidines

Another application of N-(4,4-Diethoxybutyl)-formamide is in the synthesis of 2-(diphenylphosphoryl)pyrrolidines. The reaction of N-(4,4-diethoxybutyl)phosphamides with chloro(diphenyl)phosphine in chloroform in the presence of acetic acid gave previously unknown 2-(diphenylphosphoryl)pyrrolidines . Hydrolysis of the latter afforded 2-(diphenylphosphoryl)pyrrolidine .

Synthesis of 2-Pyrazolylpyrrolidines

N-(4,4-Diethoxybutyl)-formamide is also used in the synthesis of 2-pyrazolylpyrrolidines. This is achieved through an acid-catalyzed reaction of N-(4,4-diethoxybutyl)ureas with 1-aryl-3-methyl .

Mechanism of Action

Target of Action

N-(4,4-Diethoxybutyl)-formamide, also known as N-(4,4-Diethoxybutyl)formamide, is primarily involved in the synthesis of 3-arylidene-1-pyrrolines . The primary targets of this compound are arenes with electron-donating and withdrawing groups .

Mode of Action

The compound undergoes a novel tandem reaction, transforming N-(4,4-Diethoxybutyl)imines into 3-arylidene-1-pyrrolines . This process involves an acid-catalyzed intramolecular cyclization of N-(4,4-Diethoxybutyl)imines and an unusual 1,3-sigmatropic shift of the aryl fragment .

Biochemical Pathways

The biochemical pathways affected by N-(4,4-Diethoxybutyl)-formamide involve the synthesis of 3-arylidene-1-pyrrolines . The compound’s interaction with its targets leads to the formation of cyclic imines, which are of interest due to their potential biological activity and synthetic usefulness .

properties

IUPAC Name |

N-(4,4-diethoxybutyl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-12-9(13-4-2)6-5-7-10-8-11/h8-9H,3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEHXSQEPBAIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747607 |

Source

|

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-Diethoxybutyl)-formamide | |

CAS RN |

220803-77-0 |

Source

|

| Record name | N-(4,4-Diethoxybutyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)

![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)